2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound with a unique structure that includes a triazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and methylphenyl groups. The final steps involve the formation of the sulfanyl group and the attachment of the pyridin-3-ylmethylideneamino moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the triazole or pyridine rings.
Scientific Research Applications
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H28N6OS |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C27H28N6OS/c1-19-7-13-23(14-8-19)33-25(21-9-11-22(12-10-21)27(2,3)4)31-32-26(33)35-18-24(34)30-29-17-20-6-5-15-28-16-20/h5-17H,18H2,1-4H3,(H,30,34)/b29-17- |
InChI Key |
BXAYFIZVWMVXFZ-RHANQZHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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